4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile
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Overview
Description
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heating to around 60°C in an acetonitrile solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
3-Allylazetidin-2-one: Exhibits similar biological activities but with different potency.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another related compound with potential medicinal applications.
Uniqueness
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with a butanenitrile moiety sets it apart from other azetidine derivatives, offering unique opportunities for research and development .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H16N2O/c1-9(2,7-10)3-4-12-8-5-11-6-8/h8,11H,3-6H2,1-2H3 |
InChI Key |
NNXOMWGXLKAGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1CNC1)C#N |
Origin of Product |
United States |
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